molecular formula C23H29N3O3 B2831225 4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide CAS No. 1021206-84-7

4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide

Cat. No.: B2831225
CAS No.: 1021206-84-7
M. Wt: 395.503
InChI Key: OOHVJNBBCQYERY-UHFFFAOYSA-N
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Description

4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features multiple functional groups, including amide and benzamide, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Intermediate Amide: The initial step involves the reaction of 4-isobutyryl chloride with an appropriate amine to form the intermediate amide.

    Coupling Reaction: The intermediate amide is then coupled with 2-(2-phenylbutanamido)ethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing automated reactors and continuous flow systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzamide ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can modulate biological pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-butyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide
  • 4-acetamido-N-(2-(2-phenylbutanamido)ethyl)benzamide

Uniqueness

4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it a valuable compound for targeted research and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(2-methylpropanoylamino)-N-[2-(2-phenylbutanoylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-4-20(17-8-6-5-7-9-17)23(29)25-15-14-24-22(28)18-10-12-19(13-11-18)26-21(27)16(2)3/h5-13,16,20H,4,14-15H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHVJNBBCQYERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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